Specific Halogenation Pattern (C2-Bromo, C6-Fluoro, C3-Benzyloxy) Provides Unique Steric and Electronic Profile Compared to Methoxy and Unprotected Analogs
(3-(Benzyloxy)-2-bromo-6-fluorophenyl)methanol possesses a specific halogenation pattern (C2-Br, C6-F, C3-OBn) that is not replicated in closely related compounds such as (2-bromo-6-fluorophenyl)methanol (CAS 261723-33-5, lacks C3-benzyloxy) or (2-bromo-6-fluoro-3-methoxyphenyl)methanol (CAS 1500279-77-5, contains C3-methoxy instead of benzyloxy). The presence of the bulky benzyloxy group at the C3 position, in conjunction with ortho-bromo and ortho-fluoro substituents, creates a unique steric and electronic environment . This pattern is relevant for modulating reactivity in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions, where the bromo substituent serves as a leaving group and the fluoro and benzyloxy groups influence the electron density of the aromatic ring.
| Evidence Dimension | Substituent pattern (C2, C3, C6 positions) |
|---|---|
| Target Compound Data | C2-Br, C3-OBn, C6-F (molecular weight 311.15 g/mol) |
| Comparator Or Baseline | Analog A: (2-bromo-6-fluorophenyl)methanol (C2-Br, C6-F, C3-H; MW 205.03 g/mol) ; Analog B: (2-bromo-6-fluoro-3-methoxyphenyl)methanol (C2-Br, C3-OMe, C6-F; MW 235.05 g/mol) |
| Quantified Difference | Target compound is ~106 g/mol heavier than Analog A and ~76 g/mol heavier than Analog B; possesses a bulkier C3 substituent (OBn vs. H or OMe) which alters steric and electronic properties. |
| Conditions | Structural comparison based on molecular formulas and substituent analysis |
Why This Matters
Selection of this specific halogenation pattern is critical for achieving desired reactivity and selectivity in synthetic sequences, as the presence and position of the benzyloxy group can significantly alter reaction outcomes.
